molecular formula C6H5FO2 B1207897 4-Fluorocatechol CAS No. 367-32-8

4-Fluorocatechol

Cat. No. B1207897
CAS RN: 367-32-8
M. Wt: 128.1 g/mol
InChI Key: NFWGQJUHSAGJBE-UHFFFAOYSA-N
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Description

4-Fluorocatechol is a chemical compound with the molecular formula C6H5FO2 . It is a member of catechols .


Synthesis Analysis

The biodegradation of fluorosubstituted aromatics, including 4-Fluorocatechol, has been studied . 4-Fluorocatechol is the main catecholic intermediate formed during productive degradation of 3- and 4-fluorosubstituted aromatic hydrocarbons such as benzoates, phenols, and anilines . It can also be formed from unsubstituted fluorobenzene . Biotransformation of 4-halophenols to 4-halocatechols using Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase has been reported .


Molecular Structure Analysis

The molecular structure of 4-Fluorocatechol is characterized by a carbon-fluorine bond . The molecular weight is 128.1 .


Chemical Reactions Analysis

The reaction of oxygen with catechol 1,2-dioxygenase in complex with catechol, 4-methylcatechol, and 4-fluorocatechol has been studied . The culture supernatant contained 4-fluorocatechol and products of both ortho and meta ring-fission reactions .


Physical And Chemical Properties Analysis

4-Fluorocatechol has a melting point of 90-91°C and a boiling point of 258.0±20.0°C . Its density is 1.4±0.1 g/cm3 .

Scientific Research Applications

Biodegradation of Fluorinated Compounds

  • Field : Environmental Science/Biochemistry
  • Application : 4-Fluorocatechol is involved in the biodegradation process of fluorinated compounds . These compounds are of major concern due to their widespread use and resistance to degradation .
  • Method : The biodegradation of 2-fluorobenzoic acid by Sphingomonas sp. HB-1 results in the mineralization of most of the initial substrate via 4-fluorocatechol .
  • Results : The process results in the formation of fluoride as a major product .

Enzymatic Defluorination

  • Field : Biochemistry
  • Application : 4-Fluorocatechol is used in enzymatic defluorination of fluorinated compounds .
  • Method : A dihydrodiol dehydrogenase enzyme transforms 4-fluoro- cis-benzene-1,2-dihydrodiol to 4-fluorocatechol .
  • Results : The transformation results in the defluorination of the initial compound .

Synthesis of Fluorinated Compounds

  • Field : Organic Chemistry
  • Application : 4-Fluorocatechol is used in the synthesis of fluorinated organic compounds . These compounds are important in the agrochemical and pharmaceutical industries .
  • Method : The industrial synthesis of fluorinated organic compounds and production of fluorinated natural product derivatives have greatly expanded in recent years .
  • Results : The synthetic modification of these compounds results in various biofluorination strategies that have been developed for applications in the anti-cancer, anti-viral, and anti-infection fields .

Biotransformation of Halophenols

  • Field : Biotechnology
  • Application : 4-Fluorocatechol is used in the biotransformation of halophenols .
  • Method : A tyrosinase from Ralstonia solanacearum is used to transform 4-fluorophenol to 4-fluorocatechol .
  • Results : The biotransformation of 20 mM 4-fluorphenol was 93% complete, yielding 87.5% of 4-fluorocatechol .

Degradation of Fluorobenzene

  • Field : Environmental Biotechnology
  • Application : 4-Fluorocatechol is involved in the degradation of fluorobenzene . Fluorobenzene is a pollutant that is harmful to the environment .
  • Method : Burkholderia fungorum FLU100, a halobenzene-degrading bacterium, degrades fluorobenzene via ortho cleavage of 4-fluorocatechol .
  • Results : The degradation of 4-fluorocatechol leads to the generation of the 3-fluoromuconic acid derivative which transiently accumulates in the medium .

Biotransformation of Halophenols

  • Field : Applied Genetics and Molecular Biotechnology
  • Application : 4-Fluorocatechol is used in the biotransformation of halophenols .
  • Method : Escherichia coli cells, expressing 4-hydroxyphenylacetate 3-hydroxylase, fully transform 4-halogenated phenols to their equivalent catechols .
  • Results : 4-Fluorophenol is transformed at a rate 1.6, 1.8, and 3.4-fold higher than the biotransformation of 4-chloro-, 4-bromo-, and 4-iodo-phenol, respectively .

Safety And Hazards

4-Fluorocatechol is harmful by inhalation, in contact with skin, and if swallowed . It should be handled only under a chemical fume hood .

properties

IUPAC Name

4-fluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWGQJUHSAGJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190146
Record name 4-Fluorocatechol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorocatechol

CAS RN

367-32-8
Record name 4-Fluoro-1,2-benzenediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorocatechol
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Record name 4-Fluorocatechol
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Record name 4-Fluorocatechol
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Synthesis routes and methods

Procedure details

A 1 M solution of boron tribromide in methylene chloride (500 mL, 0.50 mole) was cooled to -78 ° C. To this solution was added in a dropwise manner a solution of 46 g (0.30 mole) of 1,2-dimethoxy-4-fluorobenzene in 100 mL of methylene chloride. Upon completion of addition, the mixture was allowed to warm to ambient temperature at which it stirred for about 16 hours. At the conclusion of this period the reaction mixture was cooled to 0° C., and ethanol was added to the reaction mixture. The solvents were evaporated under reduced pressure, leaving 40 g of 1,2-dihydroxy-4-fluorobenzene as a residue. The NMR spectrum was consistent with the proposed structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
263
Citations
MF Carvalho, MIM Ferreira, IS Moreira… - Applied and …, 2006 - Am Soc Microbiol
… The formation of both catechol and 4-fluorocatechol from FB is also consistent with the … 4-fluorocatechol suggests inhibition of the catechol pathway by the presence of 4-fluorocatechol…
Number of citations: 55 journals.asm.org
J Corse, LL Ingraham - The Journal of Organic Chemistry, 1951 - ACS Publications
… The Dakin oxidation (5) of5-fluoro-2-hydroxyacetophenone (VII) gave 63% of 4-fluorocatechol. This is in line with the lower yields that Dakin found when ketones were …
Number of citations: 37 pubs.acs.org
LC Nolan, KE O'Connor - Biotechnology letters, 2007 - Springer
… The predominant product was either 4-fluorophenol (4FP) or 4-fluorocatechol (4Fcat) depending on the ratio of biocatalyst to substrate concentration. The transformation of 1 mM FB by …
Number of citations: 19 link.springer.com
T Maeda, D Okamura, M Yokoo, E Yamashita… - J Environ …, 2007 - jseb.jp
… This strain converted 4FBA into 4-fluorobenzoic acid (4FBZ), 4-fluorophenol (4FP) and 4-fluorocatechol (4FCAT), and further into 3-fluoromuconate or fluoro-2-hydroxyl-muconic …
Number of citations: 6 www.jseb.jp
N Strunk, KH Engesser - Applied microbiology and biotechnology, 2013 - Springer
… The degradation of 4-fluorocatechol, however, being a very minor intermediate in FLU100, is substantially slower and incomplete and leads to the accumulation of uncharacterized …
Number of citations: 17 link.springer.com
MIM Ferreira, JR Marchesi, DB Janssen - Applied microbiology and …, 2008 - Springer
… , and hydroxyquinol but not on 4-fluorocatechol indicates that 4-fluorocatechol is not the most likely … We thank Erik de Vries for 4-fluorocatechol preparation and Piet Wietzes for technical …
Number of citations: 63 link.springer.com
L Coulombel, LC Nolan, J Nikodinovic… - Applied microbiology …, 2011 - Springer
… of 4-fluorophenol to 4-fluorocatechol by … 4-fluorocatechol formation decreased by 4.7-fold. However, the complete transformation of 1.3 g of 4-fluorophenol (10.8 mM) to 4-fluorocatechol …
Number of citations: 21 link.springer.com
KH Engesser, G Auling, J Busse… - Archives of microbiology, 1990 - Springer
… Regioselective 1,2-dioxygenation rather than 1,6-dioxygenation yielded 4fluorocatechol and minimized the production of toxic 3fluorocatechol. Degradation of 4-fluorocatechol was me…
Number of citations: 62 link.springer.com
EJ Kim, JR Jeon, YM Kim, K Murugesan… - Applied microbiology and …, 2010 - Springer
… the hydroxylation of 4-FP to 4-fluorocatechol was the initial step in the 4-FP-degradation pathway. To estimate whether the degradation of 4-fluorocatechol occurred via meta- or ortho-…
Number of citations: 29 link.springer.com
E Song, M Wang, D Shen - Biodegradation, 2014 - Springer
… Hence, the defluorination process was confirmed to be the result of 4-fluorocatechol degradation. In our study, the defluorination process was not defined and further studies are needed …
Number of citations: 19 link.springer.com

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